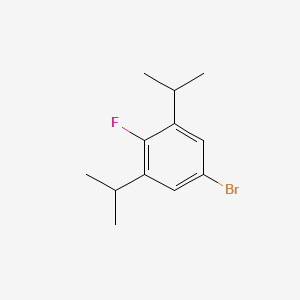
5-Bromo-2-fluoro-1,3-diisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1,3-diisopropylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-1,3-diisopropylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the desired product . This method involves the reaction of a diazonium salt intermediate with cuprous bromide in hydrobromic acid at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1,3-diisopropylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-1,3-diisopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1,3-diisopropylbenzene depends on its specific applicationFor example, in coupling reactions, the bromine atom can participate in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-diisopropylbenzene: Similar in structure but with different positions of the bromine and fluorine atoms.
1,3-Dibromo-5-fluorobenzene: Contains two bromine atoms and one fluorine atom on the benzene ring.
Uniqueness
5-Bromo-2-fluoro-1,3-diisopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C12H16BrF |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrF/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 |
InChI Key |
JAFYUVXVYAXLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1F)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


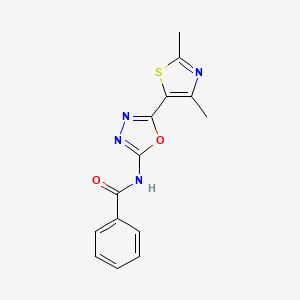
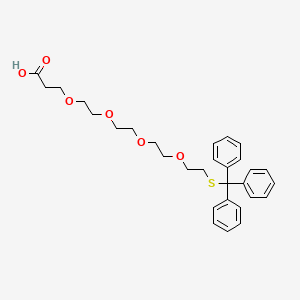
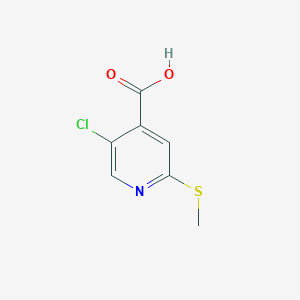
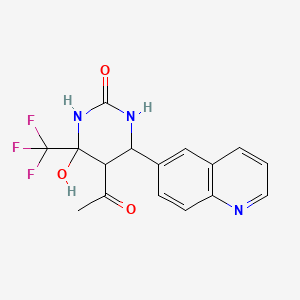


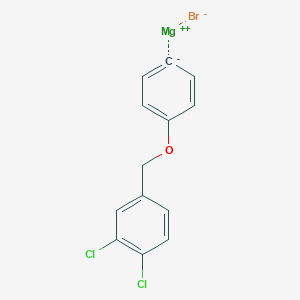
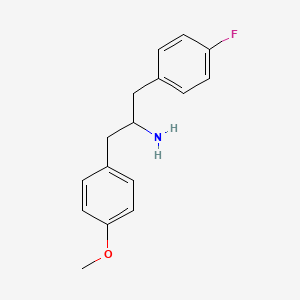
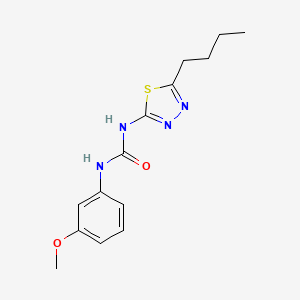
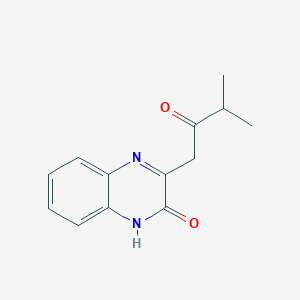

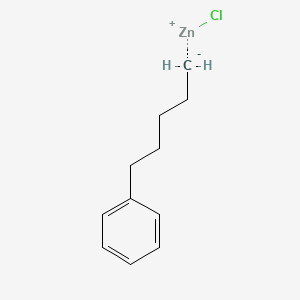

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
